molecular formula C17H17N3O2 B2910281 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170813-31-6

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2910281
CAS No.: 1170813-31-6
M. Wt: 295.342
InChI Key: WBUHDMPYZPNMCH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a benzyl group attached to the urea nitrogen and a 1-methyl-2-oxoindolin-5-yl substituent. Its synthesis likely involves coupling benzyl isocyanate with the appropriately substituted indolin-5-amine precursor, a method common for urea derivatives .

Properties

IUPAC Name

1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHDMPYZPNMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea with analogous urea derivatives from the evidence, emphasizing structural variations and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Potential Applications
This compound (Target) Indolinone (2-oxoindoline), methyl, benzyl Not explicitly stated Estimated ~300–350 High rigidity, moderate lipophilicity, hydrogen-bond donor/acceptors Kinase inhibition, enzyme modulation (hypothetical)
1-Benzyl-3-(2-fluoro-3-methylphenyl)urea (H59114) 2-Fluoro-3-methylphenyl C₁₅H₁₅FN₂O ~264.3 Enhanced lipophilicity (LogP ~3.5*), halogen-mediated electronic effects Antimicrobial, anticancer scaffolds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea Benzo[d][1,3]dioxole, thiophene C₁₇H₁₇N₃O₄S 359.4 Polar PSA (35.83 Ų), moderate LogP (~2.5*) CNS-targeting agents (e.g., serotonin receptor modulation)
1-Benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea Di-isopropylphenyl, cyclohexyl C₃₂H₄₀N₂O 468.67 High lipophilicity (LogP 8.71), bulky substituents, low solubility Lipid-soluble drug candidates (e.g., GPCR antagonists)

Note: LogP values estimated based on substituent contributions where explicit data are unavailable.

Key Observations:

  • Structural Flexibility vs. Rigidity: The target compound’s indolinone core provides rigidity compared to the flexible pyrrolidinone in or the planar thiophene in . This may enhance target binding specificity but reduce metabolic stability.
  • Electronic Effects : Fluorine in H59114 introduces electron-withdrawing effects, which could stabilize charge interactions in enzymatic binding pockets.

Research Findings and Functional Implications

  • Synthetic Accessibility : Derivatives with simpler aryl groups (e.g., H59114) are commercially available , whereas complex analogs like require multi-step syntheses, limiting scalability.
  • Crystallographic Studies : SHELX software (widely used for small-molecule refinement ) has been employed for structural elucidation of similar urea derivatives (e.g., indole-based compounds in ), suggesting applicability to the target compound’s characterization.

Biological Activity

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

Enzyme Inhibition:

  • Acetylcholine Esterase (AChE) Inhibition: The compound acts as an inhibitor of AChE, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system. This mechanism is significant for potential applications in neurodegenerative diseases such as Alzheimer's disease.

Anticancer Activity:

  • Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of key signaling pathways. This activity has been linked to its structural features that allow interaction with specific molecular targets involved in cancer progression.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Properties: Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been tested against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells, with notable IC50 values indicating potent activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing important insights:

Study Cell Line IC50 (μM) Notes
Study 1HeLa0.126Excellent anticancer activity compared to doxorubicin .
Study 2SMMC-77210.071Demonstrated superior efficacy against liver cancer cells .
Study 3K5620.164Indicated moderate activity against leukemia cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl and urea moieties significantly impact the biological efficacy of the compound. Electron-donating groups tend to enhance activity, while electron-withdrawing groups reduce it. This insight is crucial for the design of more potent derivatives .

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